molecular formula C14H23ClN2 B14263933 3-Chloro-6-decylpyridazine CAS No. 134321-91-8

3-Chloro-6-decylpyridazine

Cat. No.: B14263933
CAS No.: 134321-91-8
M. Wt: 254.80 g/mol
InChI Key: QUZGQCCIDJOSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-decylpyridazine is a chemical compound belonging to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound is distinguished by the presence of a chlorine atom at the 3rd position and a decyl group at the 6th position on the pyridazine ring. Pyridazine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-decylpyridazine typically involves the chlorination of 6-decylpyridazine. One common method includes the reaction of 6-decylpyridazine with phosphorus oxychloride (POCl3) under controlled temperature conditions (0-80°C) to introduce the chlorine atom at the 3rd position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. Post-reaction purification steps, such as crystallization and filtration, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-decylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiols in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling

Major Products: The major products formed depend on the specific reaction and reagents used. For example, nucleophilic substitution with an amine would yield a 3-amino-6-decylpyridazine derivative.

Scientific Research Applications

3-Chloro-6-decylpyridazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyridazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-6-decylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and decyl groups play a crucial role in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating key enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

  • 3-Chloro-6-methylpyridazine
  • 3,6-Dichloropyridazine
  • 3-Chloro-6-phenylpyridazine

Comparison: 3-Chloro-6-decylpyridazine is unique due to the presence of the long decyl chain, which imparts distinct physicochemical properties and biological activities compared to its shorter-chain or differently substituted analogs. This uniqueness makes it a valuable compound for specific applications where longer alkyl chains are beneficial .

Properties

CAS No.

134321-91-8

Molecular Formula

C14H23ClN2

Molecular Weight

254.80 g/mol

IUPAC Name

3-chloro-6-decylpyridazine

InChI

InChI=1S/C14H23ClN2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)17-16-13/h11-12H,2-10H2,1H3

InChI Key

QUZGQCCIDJOSHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=NN=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.